3-Hydroxythiophene-2-carboxamide
Overview
Description
3-Hydroxythiophene-2-carboxamide is a heterocyclic organic compound with the molecular formula C5H5NO2S It is a derivative of thiophene, which is a five-membered ring containing sulfur
Mechanism of Action
Target of Action
3-Hydroxythiophene-2-carboxamide primarily targets the QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .
Mode of Action
The compound interacts with its target, QcrB, by inhibiting its function. This inhibition disrupts the normal functioning of the bc1-aa3-type cytochrome c oxidase complex, thereby affecting the oxygen-dependent respiration process .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the respiratory pathway. By inhibiting the QcrB subunit, the compound disrupts the electron transport chain, specifically the bc1-aa3-type cytochrome c oxidase complex. This disruption leads to a decrease in ATP production, affecting the energy metabolism of the cell .
Result of Action
The inhibition of the QcrB subunit by this compound leads to a disruption in the oxygen-dependent respiration process. This disruption can lead to a decrease in ATP production, affecting the energy metabolism of the cell . Additionally, the compound has shown significant antioxidant activity, with one derivative showing an inhibition activity of 62.0% compared to ascorbic acid . It also exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Hydroxythiophene-2-carboxamide involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxythiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiophene derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with altered functional groups.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxythiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the development of materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
3-Amino thiophene-2-carboxamide: This compound has shown higher antioxidant activity compared to 3-Hydroxythiophene-2-carboxamide.
3-Methyl thiophene-2-carboxamide: This derivative has lower antioxidant activity compared to this compound.
Uniqueness
This compound is unique due to its specific combination of hydroxyl and carboxamide functional groups, which contribute to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
3-hydroxythiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c6-5(8)4-3(7)1-2-9-4/h1-2,7H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVURYQBOSVZXOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70715977 | |
Record name | 3-Hydroxythiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70715977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57059-24-2 | |
Record name | 3-Hydroxythiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70715977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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